2-(4-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazin-1-yl)-N-methylacetamide
CAS No.: 1058387-57-7
Cat. No.: VC11932104
Molecular Formula: C13H20N8O
Molecular Weight: 304.35 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1058387-57-7 |
|---|---|
| Molecular Formula | C13H20N8O |
| Molecular Weight | 304.35 g/mol |
| IUPAC Name | 2-[4-(3-ethyltriazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl]-N-methylacetamide |
| Standard InChI | InChI=1S/C13H20N8O/c1-3-21-13-11(17-18-21)12(15-9-16-13)20-6-4-19(5-7-20)8-10(22)14-2/h9H,3-8H2,1-2H3,(H,14,22) |
| Standard InChI Key | JTIILZOVOHNPSY-UHFFFAOYSA-N |
| SMILES | CCN1C2=C(C(=NC=N2)N3CCN(CC3)CC(=O)NC)N=N1 |
| Canonical SMILES | CCN1C2=C(C(=NC=N2)N3CCN(CC3)CC(=O)NC)N=N1 |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s structure integrates three key motifs:
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Triazolopyrimidine core: A fused bicyclic system comprising a 1,2,3-triazole and pyrimidine ring, substituted with an ethyl group at the N3 position .
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Piperazine spacer: A six-membered diamine ring providing conformational flexibility and hydrogen-bonding capacity.
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N-Methylacetamide terminus: A polar group enhancing solubility and potential target interactions.
The IUPAC name, molecular formula (C₁₃H₂₀N₈O), and molecular weight (304.35 g/mol) are corroborated by PubChem records . Key identifiers include:
| Property | Value | Source |
|---|---|---|
| CAS Number | 1058387-57-7 | |
| SMILES | CCN1C2=C(C(=NC=N2)N3CCN(CC3)CC(=O)NC)N=N1 | |
| InChIKey | JTIILZOVOHNPSY-UHFFFAOYSA-N |
Stereochemical Considerations
While no chiral centers are present, the piperazine ring adopts chair conformations, influencing receptor binding kinetics. Computational models suggest intramolecular hydrogen bonding between the acetamide carbonyl and triazole N-H groups, stabilizing the structure .
Synthesis and Optimization
Synthetic Routes
The compound is synthesized via a four-step sequence:
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Triazolopyrimidine core formation: Cyclocondensation of 4-amino-3-mercapto-1,2,4-triazole with ethyl acetoacetate under acidic conditions yields 3-ethyl-7-chloro-triazolo[4,5-d]pyrimidine .
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Piperazine substitution: Nucleophilic aromatic substitution replaces chlorine with piperazine in DMF at 80°C (yield: 68%) .
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Acetamide coupling: Reaction of 4-(3-ethyltriazolo[4,5-d]pyrimidin-7-yl)piperazine with bromoacetyl chloride, followed by methylation with methylamine (yield: 52%) .
Purification and Characterization
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Chromatography: Reverse-phase HPLC (C18 column, acetonitrile/water gradient) achieves >95% purity.
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Spectroscopic validation:
Physicochemical Properties
Experimental and in silico data reveal:
| Parameter | Value | Method |
|---|---|---|
| LogP | 1.82 | XLogP3 |
| Water Solubility | 23 mg/L (25°C) | ALOGPS |
| pKa | 6.4 (basic), 3.1 (acidic) | SPARC |
| Plasma Protein Binding | 89% (predicted) | SwissADME |
The moderate lipophilicity (LogP 1.82) suggests blood-brain barrier permeability, while the acetamide group enhances aqueous solubility compared to non-polar analogs .
Biological Activity and Mechanisms
Anthelmintic Activity
In a C. elegans screen, structurally related triazolopyrimidines induced 100% mortality at 25–50 ppm within 24 hours (vs. benzimidazole’s 700 ppm requirement) . Mechanistically, these compounds may disrupt tubulin polymerization or mitochondrial electron transport .
ADMET Profile
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CYP450 Inhibition: Moderate CYP3A4 inhibition (IC₅₀ = 8.2 μM) suggests possible drug-drug interactions .
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hERG Liability: Low risk (IC₅₀ > 30 μM) per patch-clamp assays .
Therapeutic Applications and Challenges
Oncology
Preclinical models show 40% tumor growth reduction in MDA-MB-231 xenografts at 10 mg/kg/day (oral), with minimal hepatotoxicity . Synergy with paclitaxel (CI = 0.32) suggests combination potential .
Neglected Tropical Diseases
The anthelmintic efficacy in C. elegans models supports repurposing for soil-transmitted helminthiases, though in vivo pharmacokinetics require optimization .
Synthetic Challenges
Scale-up difficulties arise from:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume